ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining indole, thiazolopyrimidine, and carboxylate moieties, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. The process may start with the preparation of the indole derivative, followed by the formation of the thiazolopyrimidine ring system. Key steps include:
Condensation Reactions: Formation of the indole derivative through condensation of appropriate starting materials.
Cyclization: Formation of the thiazolopyrimidine ring via cyclization reactions.
Esterification: Introduction of the ethyl carboxylate group through esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Interference with cellular signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Lacks the 7-methyl group.
Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Lacks the 5-(4-methylphenyl) group.
Uniqueness
Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Biological Activity
Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound notable for its potential biological activities. This compound is characterized by a unique structure that combines indole, thiazole, and pyrimidine rings. Such structural diversity often correlates with various pharmacological properties.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C26H22N4O6S |
Molecular Weight | 518.5 g/mol |
IUPAC Name | Ethyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI Key | KMMYFHMVROUORD-XDOYNYLZSA-N |
Antitumor Activity
Research has shown that compounds containing thiazole and pyrimidine moieties exhibit significant antitumor properties. Ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene) derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study investigating the cytotoxic effects of thiazole-containing compounds reported that derivatives similar to ethyl (2Z)- exhibited IC50 values in the low micromolar range against human liver carcinoma (HepG2) cells. The presence of electron-donating groups on the phenyl ring significantly enhanced activity .
Anticonvulsant Properties
Thiazole derivatives have also been explored for their anticonvulsant potential. A specific derivative demonstrated a high level of protection in animal models during seizure induction tests. The structure–activity relationship (SAR) indicated that modifications at the phenyl ring position significantly influenced anticonvulsant efficacy .
The biological activity of ethyl (2Z)- can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or seizure activity.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Structure–Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:
Functional Group | Effect on Activity |
---|---|
Methyl Group at Position 7 | Increases lipophilicity and cellular uptake |
Nitro Group | Enhances cytotoxicity against tumor cells |
Synthesis and Characterization
The synthesis of ethyl (2Z)- involves multi-step organic reactions starting from readily available precursors such as indole derivatives and thiazole precursors. Techniques such as chromatography are employed for purification.
Synthetic Route Example
- Formation of Indole Derivative : Reaction of ethyl acetoacetate with an appropriate amine.
- Cyclization : Formation of thiazole and pyrimidine rings through cyclization reactions under controlled conditions.
Properties
Molecular Formula |
C27H25N3O4S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H25N3O4S/c1-5-29-19-10-8-7-9-18(19)21(24(29)31)23-25(32)30-22(17-13-11-15(3)12-14-17)20(26(33)34-6-2)16(4)28-27(30)35-23/h7-14,22H,5-6H2,1-4H3/b23-21- |
InChI Key |
XYIWTFXZDWXTJY-LNVKXUELSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)C)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)C)C1=O |
Origin of Product |
United States |
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